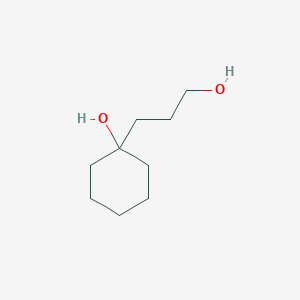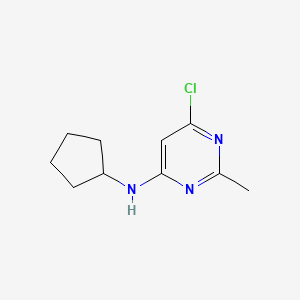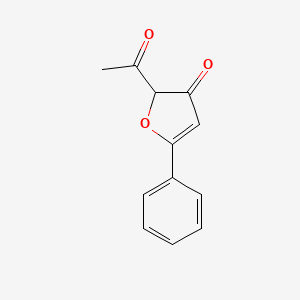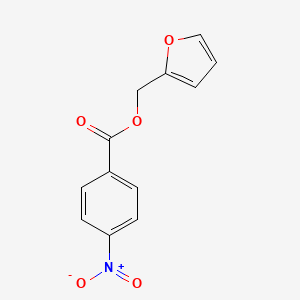
Glycine, L-valyl-L-prolylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino acid moiety, and multiple amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the following steps:
Formation of Pyrrolidine Carboxamide: The initial step involves the synthesis of pyrrolidine carboxamide from pyrrolidine carboxaldehyde and formamides or amines via oxidative amidation.
Coupling with Amino Acid: The pyrrolidine carboxamide is then coupled with an amino acid derivative, such as 2-amino-3-methylbutanoic acid, under peptide coupling conditions. Common reagents for this step include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: TBHP (tert-Butyl hydroperoxide), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring, while reduction may produce reduced amide or amino groups.
科学研究应用
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Pyrrole-3-carboxamide derivatives: These compounds share a similar pyrrole carboxamide structure and are studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolidine-2-carboxamide derivatives: These compounds have a similar pyrrolidine ring structure and are used in various chemical and biological applications.
Uniqueness
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
53356-54-0 |
|---|---|
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChI 键 |
AEHVVJHRVKKFLJ-CABZTGNLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)

![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)



![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)


